(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine
Description
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic amine scaffold with a fused pyrrolidine-pyridine structure. Its dihydrochloride form (CAS 1369144-28-4, molecular formula C₈H₁₈Cl₂N₂) is commercially available and widely used in medicinal chemistry as a versatile building block for drug discovery . The stereochemistry at positions 3a and 7a (both R-configurations) and the methyl substituent at position 5 contribute to its unique conformational rigidity, making it valuable for designing bioactive molecules .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
BNLKJYVQFIOOTE-YUMQZZPRSA-N |
Isomeric SMILES |
CN1CC[C@H]2CNC[C@H]2C1 |
Canonical SMILES |
CN1CCC2CNCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyridine derivatives and cyclization agents. For example, the reaction of 3-iodopyridin-4-amine with tert-butyl carbamate can lead to the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrogen gas with a catalyst), and alkylating agents (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine structures exhibit anticonvulsant properties. For example, studies have shown that certain synthesized derivatives can significantly reduce seizure activity in animal models, suggesting potential for development as antiepileptic drugs .
Analgesic and Sedative Effects
Recent investigations into the analgesic properties of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine derivatives have demonstrated efficacy comparable to morphine in pain relief tests. In particular, novel derivatives were found to outperform traditional analgesics like aspirin in various pain models, indicating their promise as non-opioid analgesics .
Anticancer Properties
The compound's structural features allow it to interact with biological targets implicated in cancer progression. Initial studies have indicated that certain pyrrolo[3,4-c]pyridine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Some studies have suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neuroinflammation could provide avenues for therapeutic intervention in conditions like Alzheimer's disease .
Cognitive Enhancement
Research exploring cognitive enhancement has identified pyrrolo[3,4-c]pyridine derivatives as potential candidates for improving memory and learning processes. These compounds may affect neurotransmitter systems involved in cognitive functions, warranting further investigation into their mechanisms of action .
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions of readily available starting materials. Recent advancements have focused on optimizing these pathways to enhance yield and reduce reaction times while maintaining structural integrity .
Development of Targeted Drug Delivery Systems
The unique structure of this compound allows for the design of targeted drug delivery systems that can improve the bioavailability and efficacy of therapeutic agents. Research is ongoing to explore how these compounds can be incorporated into nanocarriers for enhanced delivery to specific tissues or cells .
Case Studies
Mechanism of Action
The mechanism of action of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key analogs and their distinguishing features:
Key Differences :
- Substituent Flexibility : The target compound lacks additional functional groups (e.g., esters or ketones), enhancing its adaptability as a scaffold. Derivatives like the Boc-protected analog () are specialized for specific coupling reactions.
- Stereochemical Complexity : Compared to racemic mixtures (e.g., rac-methyl carboxylate in ), the (3aS,7aR) configuration ensures enantiopurity critical for receptor binding .
- Salt Forms : The dihydrochloride form () improves aqueous solubility, whereas free bases (e.g., ) are more lipophilic.
Biological Activity
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological implications, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , featuring a saturated octahydro framework with a methyl group at the 5-position. The stereochemical configuration plays a crucial role in its biological interactions and reactivity.
Pharmacological Potential
The compound has shown promise in various pharmacological contexts:
- GSK-3β Inhibition : Preliminary studies suggest that the compound may interact with glycogen synthase kinase-3 beta (GSK-3β), a critical enzyme in cellular signaling pathways associated with various diseases, including cancer and diabetes. The structural similarity to known inhibitors indicates potential efficacy in modulating this target .
- Neuroprotective Effects : Research indicates that similar pyrrolidine derivatives exhibit neuroprotective properties. The ability to cross the blood-brain barrier may enhance its therapeutic potential for neurodegenerative disorders .
- Anticancer Activity : Compounds derived from similar bicyclic structures have demonstrated significant anticancer activity against various human tumor cell lines, including HeLa and HCT116 cells. This suggests that this compound could also possess similar properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| HeLa | 12.5 | Moderate cytotoxicity |
| HCT116 | 10.0 | Significant growth inhibition |
| A375 | 15.0 | Selective against melanoma |
These findings suggest potential for further development as an anticancer agent.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with GSK-3β. The results indicate:
- Binding Energy : -8.2 kcal/mol, suggesting strong interaction.
- Binding Site : Interaction with key residues such as Asp133 and Val135 was observed.
This data supports the hypothesis that the compound may act as a competitive inhibitor of GSK-3β .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine | Bicyclic structure | Potentially different due to stereochemistry |
| tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine | Substituted with tert-butyl group | Enhanced solubility |
| 7-Chloro-9H-pyrimido[4,5-b]indole | Kinase inhibitor | High selectivity towards GSK-3β |
The comparison illustrates how variations in structure can influence biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
